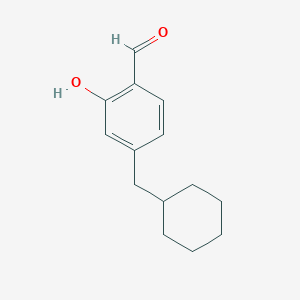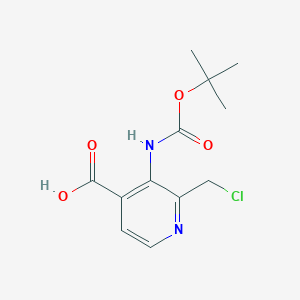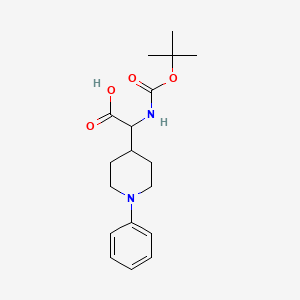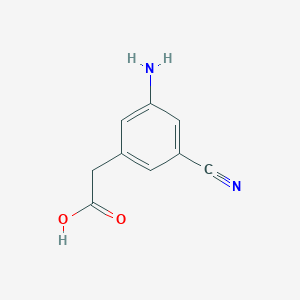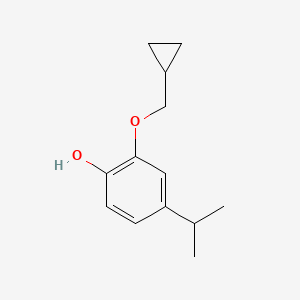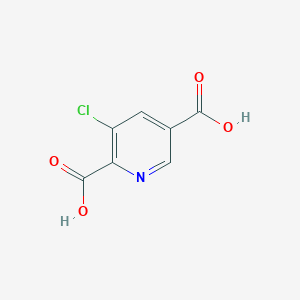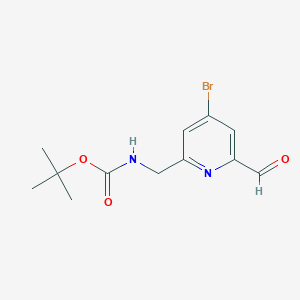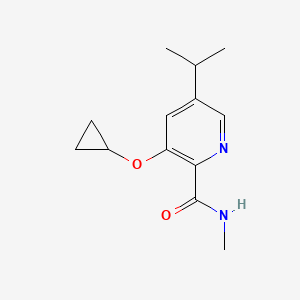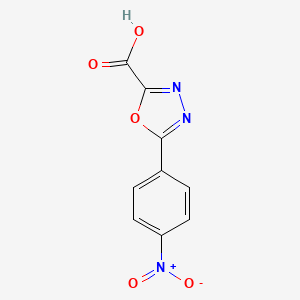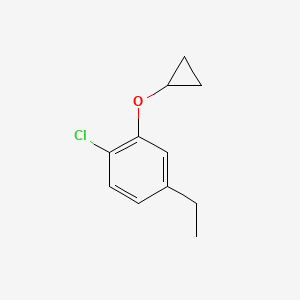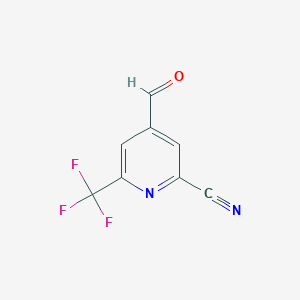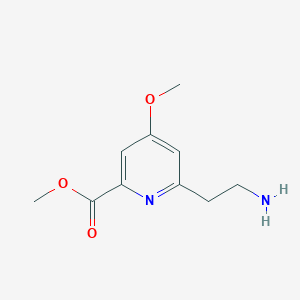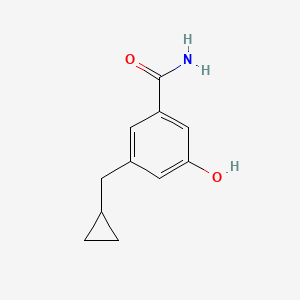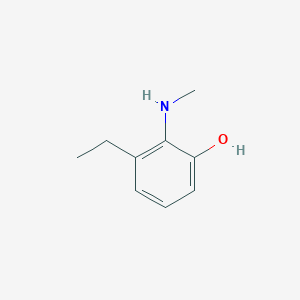
3-Ethyl-2-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(methylamino)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a methylamino group attached to the phenol ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 3-ethylphenol, the introduction of a methylamino group can be facilitated by reacting with methylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a nitro precursor, followed by the introduction of the methylamino group. This process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
3-Ethyl-2-(methylamino)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(methylamino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-(Methylamino)methylphenol: Similar structure but lacks the ethyl group.
4-(Methylamino)phenol: Similar structure but with the methylamino group in a different position.
N-Methyltyramine: Contains a similar phenol structure with a different substitution pattern.
Uniqueness: 3-Ethyl-2-(methylamino)phenol is unique due to the presence of both an ethyl group and a methylamino group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
3-ethyl-2-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-4-6-8(11)9(7)10-2/h4-6,10-11H,3H2,1-2H3 |
Clé InChI |
RHFQRLVXCZQRLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


